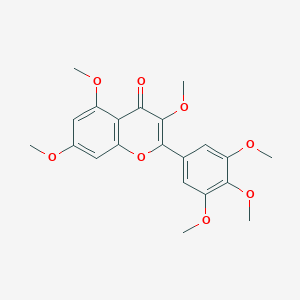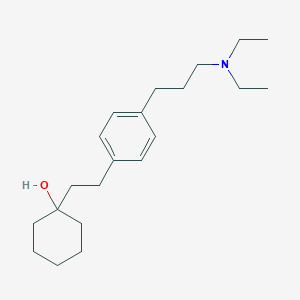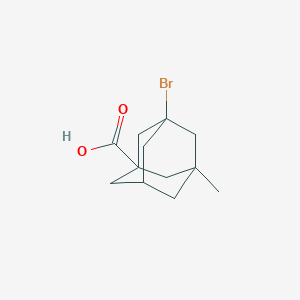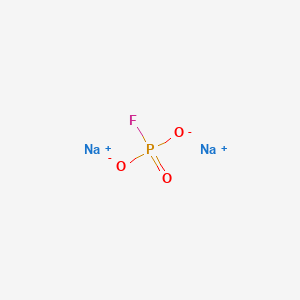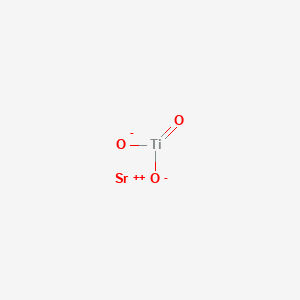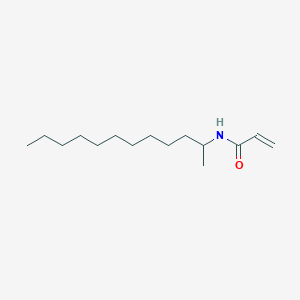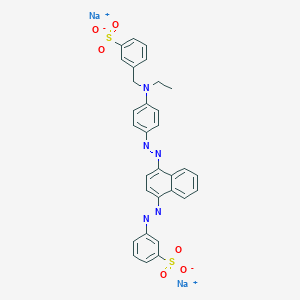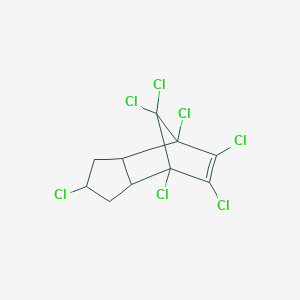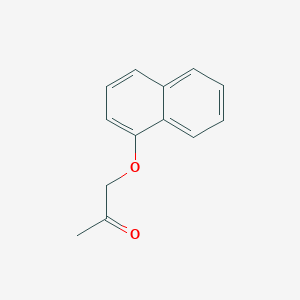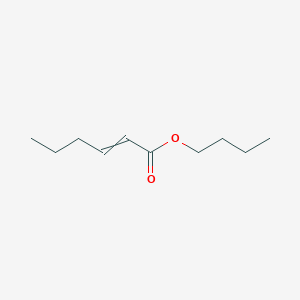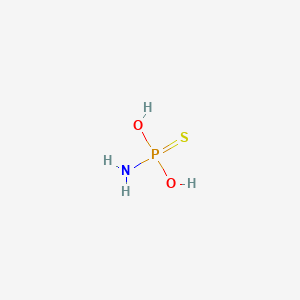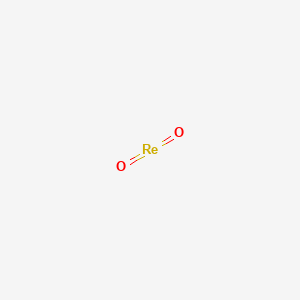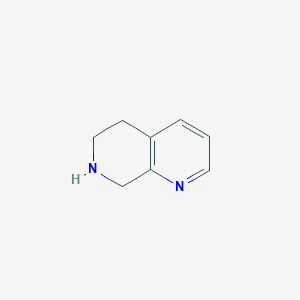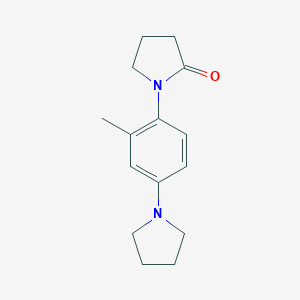
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-, also known as PPT, is a chemical compound that has been widely studied for its pharmacological properties. It belongs to the class of psychoactive substances and has been shown to have potential applications in the field of neuroscience research.
作用機序
The mechanism of action of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and the dopamine system. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium homeostasis and the unfolded protein response. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to increase the activity of sigma-1 receptors, which may lead to neuroprotection and the prevention of neurodegeneration. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to inhibit the reuptake of dopamine, which may lead to an increase in dopamine levels and the activation of reward pathways in the brain.
生化学的および生理学的効果
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to decrease the expression of inflammatory cytokines, which are involved in the progression of neurodegenerative diseases. Physiologically, 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to improve memory and cognitive function in animal models, as well as reduce the symptoms of addiction and withdrawal.
実験室実験の利点と制限
One advantage of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- in lab experiments is its high affinity for sigma-1 receptors, which allows for the selective modulation of this receptor subtype. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is its potential for off-target effects, as it may interact with other receptors and systems in the brain. Additionally, the effects of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- may vary depending on the species and strain of animal used in experiments, which may limit its translational potential.
将来の方向性
There are several future directions for the research and development of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-. One direction is the optimization of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- as a drug candidate for the treatment of neurological disorders. This may involve the modification of the chemical structure of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- to increase its potency, selectivity, and bioavailability. Another direction is the investigation of the role of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- in other physiological processes, such as pain perception and immune function. Finally, the development of new imaging techniques and biomarkers may allow for the non-invasive monitoring of sigma-1 receptor activity in vivo, which may facilitate the development of new diagnostic and therapeutic tools.
合成法
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of o-toluidine with pyrrolidine in the presence of an acid catalyst. The resulting product is then purified through recrystallization. Other methods involve the use of different reagents and conditions, but the overall reaction mechanism remains the same.
科学的研究の応用
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been extensively studied for its potential applications in neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, memory formation, and neuroprotection. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to have an effect on the dopamine system, which is involved in reward processing and addiction. These properties make 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.
特性
CAS番号 |
14053-06-6 |
|---|---|
製品名 |
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- |
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC名 |
1-(2-methyl-4-pyrrolidin-1-ylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-12-11-13(16-8-2-3-9-16)6-7-14(12)17-10-4-5-15(17)18/h6-7,11H,2-5,8-10H2,1H3 |
InChIキー |
KBJUMPDYWJRBCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N3CCCC3=O |
正規SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N3CCCC3=O |
その他のCAS番号 |
14053-06-6 |
同義語 |
1-(4-Pyrrolizino-2-methylphenyl)-2-pyrrolidone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




